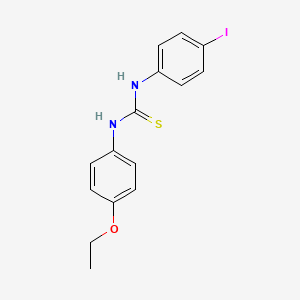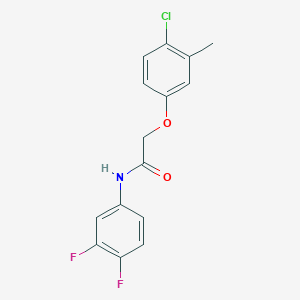![molecular formula C18H21FN2O3S B4666353 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4666353.png)
1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
Descripción general
Descripción
1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, also known as FBPS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FBPS belongs to the class of piperazine compounds and has been found to exhibit promising biological activity, making it a subject of interest for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, studies have suggested that 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine exerts its biological activity through the inhibition of various enzymes, including topoisomerase II and carbonic anhydrase IX. Additionally, 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been found to exhibit various biochemical and physiological effects. Studies have shown that 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been found to modulate the immune system by regulating the production of cytokines, which are proteins that play a crucial role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine in lab experiments include its potent biological activity and its ability to selectively target cancer cells. However, the limitations of using 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine include its low solubility in water, which can make it challenging to administer in vivo. Additionally, 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been found to exhibit cytotoxicity at high concentrations, which can limit its therapeutic potential.
Direcciones Futuras
Further studies are needed to elucidate the mechanism of action of 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine and to determine its potential therapeutic applications in various diseases. Additionally, the development of novel formulations of 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine with improved solubility and reduced cytotoxicity could enhance its clinical utility. Furthermore, the use of 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine in combination with other anticancer agents could lead to the development of more effective cancer treatments.
Aplicaciones Científicas De Investigación
1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases. Several studies have shown that 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been found to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-18-9-5-4-8-17(18)20-10-12-21(13-11-20)25(22,23)14-15-6-2-3-7-16(15)19/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNBFYLGEWIXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4666270.png)

![3-(2-furylmethyl)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4666287.png)
![2-{[3-(benzoylamino)benzoyl]amino}benzamide](/img/structure/B4666294.png)
![2-fluoro-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4666304.png)
![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4666309.png)

![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4666330.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4666339.png)
![[3-(4-chlorophenyl)prop-2-en-1-yl]{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine hydrochloride](/img/structure/B4666346.png)
![4-ethyl-1-[(2-phenylethyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4666350.png)
![3-(1-azepanylsulfonyl)-N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4666352.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4666363.png)
